2-Pentene, 4-chloro-, (2E)-
Description
Contextualization within Allylic Halide Chemistry
Allyl halides are compounds containing a halogen atom bonded to an sp³-hybridized carbon atom adjacent to a carbon-carbon double bond. iitk.ac.in This structural motif imparts unique reactivity to the molecule. The proximity of the double bond allows for the stabilization of carbocation intermediates through resonance, making allylic halides susceptible to both SN1 and SN2 substitution reactions.
(2E)-4-chloro-2-pentene serves as a classic example of an allylic halide. Its reactivity is demonstrated in its use for preparing quaternary ammonium (B1175870) salts and its reaction with stannyl (B1234572) lithium to form allyl stannanes. wikipedia.org Furthermore, it can be used to prepare allyl silanes through silylation of the corresponding Grignard reagents. wikipedia.org The synthesis of (2E)-4-chloro-2-pentene can be achieved with a high yield of 97% from the hydrochlorination of 1,3-pentadiene (B166810) or through the dehydration of 3-penten-2-ol. wikipedia.org
Significance of the (E)-Stereoisomer in Stereochemical Control
The geometry of the double bond in alkenes plays a crucial role in determining the stereochemical outcome of their reactions. In many cases, reactions that form a new stereocenter are highly dependent on the initial stereochemistry of the starting alkene. The (E)-configuration of (2E)-4-chloro-2-pentene provides a defined spatial arrangement that can influence the approach of reagents, leading to stereoselective transformations. ox.ac.ukmasterorganicchemistry.com
For instance, in transition metal-catalyzed cross-coupling reactions, the stereochemistry of the allylic substrate can directly translate to the stereochemistry of the product. nih.gov The ability to start with a pure (E)-isomer is therefore critical for achieving high levels of stereochemical control in the synthesis of complex chiral molecules. nih.gov The presence of both a double bond with (E) or (Z) configuration and a stereogenic center with (R) or (S) configuration in 4-chloro-2-pentene leads to the possibility of four distinct stereoisomers. askfilo.com
Overview of Research Trajectories for Similar Chiral Unsaturated Halides
Research on chiral unsaturated halides, a class of compounds that includes (2E)-4-chloro-2-pentene, is driven by the need for efficient and stereoselective methods to synthesize complex organic molecules, particularly those with pharmaceutical applications. acs.org Key areas of investigation include:
Development of Novel Catalytic Systems: A significant focus is on the development of new transition metal catalysts, such as those based on palladium, ruthenium, and iridium, for stereospecific cross-coupling and isomerization reactions of allylic halides. nih.govacs.orgacs.org
Enantioselective Synthesis: Researchers are actively exploring methods for the enantioselective synthesis of chiral allylic halides, often starting from readily available chiral alcohols. acs.orgacs.org This allows for the creation of specific enantiomers of desired products. acs.orgacs.org
Understanding Reaction Mechanisms: Detailed mechanistic studies, often aided by computational chemistry, are being conducted to better understand the factors that control the regio- and stereoselectivity of reactions involving chiral unsaturated halides. acs.org This knowledge is crucial for the rational design of new synthetic methods.
Applications in Total Synthesis: Chiral unsaturated halides are valuable building blocks in the total synthesis of natural products and other complex target molecules. acs.org Research continues to demonstrate their utility in constructing key stereocenters and carbon-carbon bonds within these intricate structures.
The ongoing exploration of the synthesis and reactivity of compounds like (2E)-4-chloro-2-pentene and other chiral unsaturated halides is vital for advancing the field of organic synthesis and enabling the creation of novel and valuable molecules.
Structure
3D Structure
Properties
IUPAC Name |
4-chloropent-2-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl/c1-3-4-5(2)6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKCIOTUMHPTSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601015832 | |
| Record name | 4-Chloro-2-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601015832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1458-99-7 | |
| Record name | 4-Chloro-2-pentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1458-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601015832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2e 4 Chloro 2 Pentene and Its Stereoisomers
Direct Synthesis Routes
Direct synthesis routes offer a straightforward conversion of readily available starting materials into the target compound, often in a single step. These methods are valued for their efficiency and atom economy.
One common method for synthesizing 4-chloro-2-pentene is through the reaction of its corresponding alcohol, 3-penten-2-ol, with a chlorinating agent. wikipedia.org This conversion is a classic example of nucleophilic substitution where the hydroxyl group is replaced by a chlorine atom. Reagents such as acetyl chloride can be employed for this transformation, reportedly achieving high yields. lookchem.com The reaction proceeds by converting the alcohol into a better leaving group, which is then displaced by the chloride ion.
Table 1: Direct Synthesis from Alcoholic Precursors
| Reactant | Reagent | Product | Reported Yield |
|---|
The hydrochlorination of 1,3-pentadiene (B166810) provides another direct route to 4-chloro-2-pentene. wikipedia.org This reaction is an electrophilic addition where hydrogen chloride (HCl) adds across the conjugated diene system. The addition can occur in two ways: 1,2-addition or 1,4-addition. The formation of 4-chloro-2-pentene is the result of 1,4-addition, where the hydrogen atom adds to the first carbon and the chlorine atom adds to the fourth carbon of the diene, causing the double bond to shift to the 2,3-position. This pathway can be highly efficient, with reported yields reaching up to 97%. wikipedia.org
Halogenation and Dehydrohalogenation Approaches
These multi-step methods involve the initial introduction of multiple halogen atoms to a saturated precursor, followed by the elimination of a hydrogen halide to create the desired double bond.
Dehydrohalogenation is an elimination reaction that removes a hydrogen halide from a substrate to form an alkene. study.comdbpedia.org While the dehydrohalogenation of 1,2-dichloropentane (B160153) would primarily yield chloropentene isomers like 1-chloro-1-pentene or 2-chloro-1-pentene, a more suitable precursor for the target compound would be 2,4-dichloropentane (B1605460). The treatment of 2,4-dichloropentane with a strong base would facilitate a β-elimination reaction, removing a hydrogen atom and a chlorine atom to form the C=C double bond of 4-chloro-2-pentene. The regioselectivity of this reaction is guided by rules such as the Zaitsev (or Saytzeff) rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product. quora.com
Table 2: Potential Products from Dehydrohalogenation of Dichloropentanes
| Dihalide Precursor | Base-Induced Elimination Product(s) |
|---|---|
| 1,2-Dichloropentane | 1-Chloro-1-pentene, 2-Chloro-1-pentene |
| 2,3-Dichloropentane | 2-Chloro-2-pentene, 3-Chloro-2-pentene |
Radical allylic chlorination allows for the substitution of a hydrogen atom at a position adjacent to a double bond (the allylic position). libretexts.org This reaction is favored over addition to the double bond when a low concentration of chlorine is used, often at high temperatures. libretexts.org For the synthesis of 4-chloro-2-pentene, the starting material is 2-pentene (B8815676). The allylic positions in 2-pentene are at carbon 1 and carbon 4. The reaction proceeds via a radical chain mechanism, initiated by the homolytic cleavage of Cl₂. uky.edu A chlorine radical then abstracts an allylic hydrogen from 2-pentene, forming a resonance-stabilized allylic radical. libretexts.orgcsbsju.edu This radical then reacts with another molecule of Cl₂ to yield the final product and regenerate a chlorine radical. uky.edu However, this method can lead to a mixture of products, as abstraction of a hydrogen from C1 would yield 1-chloro-2-pentene, while abstraction from C4 yields the desired 4-chloro-2-pentene.
Table 3: Comparison of Chlorination Reactions with 2-Pentene
| Reaction Condition | Predominant Mechanism | Primary Product(s) |
|---|---|---|
| High Cl₂ concentration, low temp. | Electrophilic Addition | 2,3-Dichloropentane |
Stereoselective and Enantioselective Synthetic Strategies
The synthesis of a specific stereoisomer, such as (2E)-4-chloro-2-pentene, requires methods that can control the geometry of the double bond (stereoselectivity) and, if applicable, the configuration of any chiral centers (enantioselectivity). The 'E' designation refers to the entgegen (opposite) configuration of the higher-priority substituents on opposite sides of the double bond. The carbon atom at position 4 is also a stereocenter, meaning that (2E)-4-chloro-2-pentene can exist as a pair of enantiomers.
Achieving high stereoselectivity in the synthesis of (2E)-4-chloro-2-pentene is a significant challenge. For instance, the hydrochlorination of 1,3-pentadiene can produce a mixture of (E) and (Z) isomers. Controlling the E/Z ratio often involves careful selection of reaction conditions (temperature, solvent, catalyst).
Enantioselective synthesis, which aims to produce one enantiomer in excess of the other, typically requires the use of chiral catalysts, reagents, or auxiliaries. While specific literature detailing a highly enantioselective synthesis for (2E)-4-chloro-2-pentene is not widely available, general strategies for creating chiral haloalkanes could be adapted. These might include kinetic resolution of a racemic mixture of 4-chloro-2-pentene or the use of chiral phase-transfer catalysts in substitution reactions. The development of such specialized methods is a key area of interest in modern organic synthesis for producing enantiomerically pure compounds for applications in pharmaceuticals and materials science. nih.gov
Diastereoselective Control in Functionalized Pentene Derivatives
When a molecule contains more than one stereocenter, as in the case of functionalized derivatives of 4-chloro-2-pentene, controlling the relative configuration of these centers (diastereoselectivity) is crucial. Diastereoselective synthesis often relies on substrate control, where an existing chiral center directs the formation of a new one, or reagent control, where a chiral reagent or catalyst favors the formation of one diastereomer over another.
For instance, highly diastereoselective methods have been developed for synthesizing functionalized cyclopentenes containing quaternary chiral centers. researchgate.net These methods can involve cascade reactions, such as a Michael/Henry reaction catalyzed by a cinchona alkaloid-derived thiosquaramide, to generate multiple stereocenters in a single operation with high diastereoselectivity. researchgate.net Other approaches to creating functionalized proline derivatives utilize a copper(I)-catalyzed cascade reaction to build a new framework with high diastereoselectivity. mdpi.com While the specific substrates differ from 4-chloro-2-pentene, the strategies of using cascade reactions and chiral catalysts to orchestrate the formation of multiple stereocenters are central to modern stereoselective synthesis. nih.gov
In the context of pentene derivatives, an efficient method for the diastereo-controlled synthesis of (Z)-fluoroalkene dipeptide isosteres has been developed using chiral auxiliaries like Ellman's imine and Oppolzer's sultam to construct two chiral centers with high diastereoselectivity. rsc.org This highlights how chiral auxiliaries can be employed to control the stereochemical outcome of reactions on an alkene backbone.
Control of (E)/(Z) Isomerism during Synthesis
The designation "(2E)-" specifies the geometry of the double bond, where the highest priority groups on each carbon of the double bond are on opposite sides. libretexts.orglibretexts.org Controlling this geometry is a fundamental goal in organic synthesis, as (E) and (Z) isomers can have different properties and biological activities. researchfeatures.com The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E or Z configuration. khanacademy.org
Achieving high selectivity for one isomer over the other often requires carefully chosen catalysts and reaction conditions. Olefin metathesis is a powerful reaction for forming carbon-carbon double bonds, and significant progress has been made in developing catalysts that are highly specific for forming either the (E) or (Z) isomer. researchfeatures.com Researchers have developed molybdenum and tungsten-based "Schrock catalysts" that can achieve greater than 99:1 selectivity for the desired Z-isomer in certain reactions. researchfeatures.com While the focus has often been on the more challenging synthesis of the higher-energy Z-isomer, the principles of catalyst design can be adapted to favor the E-isomer. researchfeatures.com The choice of ligands around the metal center plays a crucial role in directing the orientation of the substrates during product formation, thereby controlling the stereochemical outcome. researchfeatures.com
Table 2: Factors Influencing (E)/(Z) Isomerism Control
| Method | Controlling Factor | Outcome |
|---|---|---|
| Olefin Metathesis | Catalyst-Ligand System (e.g., Schrock Catalysts) | High selectivity for either (E) or (Z) isomer is possible. researchfeatures.com |
| Wittig Reaction | Structure of Ylide and Carbonyl; Reaction Conditions | Can be tuned to favor either (E) or (Z) isomers. |
Green Chemistry Approaches in Synthesis of Halogenated Alkenes
The synthesis of halogenated compounds, including alkenes like 4-chloro-2-pentene, has traditionally involved reagents and processes with significant environmental drawbacks. Green chemistry seeks to mitigate this impact by designing safer and more efficient chemical processes. researchgate.net
Key principles of green chemistry applied to the synthesis of halogenated alkenes include:
Atom Economy : Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Three-component halofunctionalization reactions of alkenes are an example of this, as they can build molecular complexity from simple starting materials in a single step with minimal waste. researchgate.net
Use of Safer Reagents : Traditional halogenating agents like elemental chlorine (Cl₂) are highly toxic. Green approaches focus on replacing them with safer alternatives. rsc.org One strategy is the oxidative halogenation using clean oxidants like hydrogen peroxide, where the only byproduct is water. rsc.org Another approach involves using halide salts as the halogen source, which are then oxidized in situ. rsc.org
Catalysis : Catalytic processes are inherently greener than stoichiometric ones as they reduce waste by using small amounts of a substance to drive a reaction. Recent advances include the use of visible-light photoredox catalysis for the halofunctionalization of alkenes. rsc.org This method allows for the transformation of alkenes into their halogenated derivatives under mild conditions, sometimes in as little as five minutes, and can even use water as a green solvent. researchgate.net
Energy Efficiency : Conducting reactions at ambient temperature and pressure reduces energy consumption. Visible-light-mediated reactions are a prime example of this, harnessing light energy to drive chemical transformations that might otherwise require heat. rsc.org
C-H Functionalization : A highly desirable green strategy is the direct replacement of a C-H bond with a halogen, as this avoids the need for pre-functionalized substrates and generates cleaner byproducts like water. rsc.org While challenging, significant research is directed toward developing catalysts for selective C-H halogenation.
By embracing these principles, the synthesis of halogenated alkenes can be made more sustainable, reducing both environmental impact and potential hazards. researchgate.netrsc.org
Chemical Reactivity and Mechanistic Investigations of 2e 4 Chloro 2 Pentene
Nucleophilic Substitution Reactions
(2E)-4-chloro-2-pentene, as an allylic halide, exhibits characteristic reactivity in nucleophilic substitution reactions. The presence of a double bond adjacent to the carbon bearing the leaving group (chlorine) significantly influences the reaction pathways, often leading to a mixture of products.
S"N"1 and S"N"2 Pathways in Allylic Systems
Nucleophilic substitution reactions can proceed through two primary mechanisms: S"N"1 (substitution nucleophilic unimolecular) and S"N"2 (substitution nucleophilic bimolecular). masterorganicchemistry.com
The S"N"1 reaction is a two-step mechanism. chemicalnote.com The first and rate-determining step involves the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.comyoutube.com This is followed by a rapid attack of the nucleophile on the carbocation. youtube.com The rate of an S"N"1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.com S"N"1 reactions are favored by polar protic solvents, which can stabilize the carbocation intermediate, and are more likely with substrates that can form stable carbocations (e.g., tertiary, allylic, benzylic). youtube.comorganic-chemistry.org
The S"N"2 reaction , in contrast, is a one-step, concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. chemicalnote.comulethbridge.ca This "backside attack" results in an inversion of the stereochemical configuration at the carbon center. organic-chemistry.orglibretexts.org The rate of an S"N"2 reaction is dependent on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.com This pathway is favored by strong nucleophiles and polar aprotic solvents. youtube.com Steric hindrance around the reaction center can significantly slow down or prevent S"N"2 reactions, making them more favorable for methyl and primary substrates. chemicalnote.comulethbridge.ca
In the case of (2E)-4-chloro-2-pentene, a secondary allylic halide, both S"N"1 and S"N"2 pathways are possible, and the predominant mechanism will depend on the specific reaction conditions, such as the nature of the nucleophile, the solvent, and the temperature. masterorganicchemistry.comyoutube.com
| Feature | S"N"1 Pathway | S"N"2 Pathway |
|---|---|---|
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Mechanism | Two steps, involves a carbocation intermediate | One step, concerted reaction |
| Stereochemistry | Racemization (if chiral center is involved) chemicalnote.comorganic-chemistry.org | Inversion of configuration organic-chemistry.orgulethbridge.ca |
| Substrate Preference | Tertiary > Secondary > Primary > Methyl masterorganicchemistry.comyoutube.com | Methyl > Primary > Secondary > Tertiary chemicalnote.com |
| Nucleophile | Weak nucleophiles are effective organic-chemistry.org | Strong nucleophiles are required |
| Solvent | Favored by polar protic solvents youtube.com | Favored by polar aprotic solvents youtube.com |
| Rearrangements | Possible to form a more stable carbocation youtube.com | Not possible youtube.com |
Allylic Rearrangement (S"N"1' and S"N"2' Mechanisms) and Regioselectivity
A key feature of nucleophilic substitution reactions in allylic systems is the potential for allylic rearrangement, where the double bond shifts its position. This occurs because the intermediate allylic carbocation in an S"N"1 reaction has two resonance structures, leading to the possibility of the nucleophile attacking at two different positions. wikipedia.orglscollege.ac.in This results in a mixture of the normal substitution product and the rearranged product. This process involving a carbocation intermediate is termed an S"N"1' substitution. lscollege.ac.in
Even in a concerted S"N"2 reaction, a rearranged product can be formed through an S"N"2' mechanism. lscollege.ac.in In this pathway, the nucleophile attacks the carbon atom at the end of the double bond (the γ-carbon) instead of the carbon bearing the leaving group (the α-carbon). This attack is concerted with the departure of the leaving group and the shifting of the double bond. wikipedia.org S"N"2' reactions are more likely when the primary site of attack is sterically hindered. wikipedia.orglscollege.ac.in
For (2E)-4-chloro-2-pentene, nucleophilic attack can occur at C4 (the carbon bonded to chlorine) to give the direct substitution product, or at C2, leading to an allylic rearrangement and the formation of a different constitutional isomer. The regioselectivity of the reaction (the preference for one constitutional isomer over another) is influenced by factors such as the structure of the substrate, the nature of the nucleophile, and the reaction conditions. For instance, in the reaction of 1-chloro-3-methyl-2-butene (B146958) with sodium hydroxide, the product resulting from attack at the more substituted carbon (a secondary alcohol) is the major product (85%), while the primary alcohol is the minor product (15%). wikipedia.orglscollege.ac.in
Influence of Stereochemistry ((2E)-isomer) on Nucleophilic Attack
The stereochemistry of the starting material, in this case, the (2E)-isomer of 4-chloro-2-pentene, can influence the stereochemical outcome of the reaction, particularly in S"N"2 and S"N"2' reactions. In an S"N"2 reaction, the nucleophile attacks from the side opposite to the leaving group, leading to an inversion of configuration at the chiral center. libretexts.org
For an S"N"2' reaction, the attack of the nucleophile and the departure of the leaving group can occur in a syn (on the same face of the double bond) or anti (on opposite faces of the double bond) fashion. The preferred stereochemistry of this process can depend on the specific reactants and conditions.
In S"N"1 reactions, the formation of a planar carbocation intermediate generally leads to a loss of stereochemical information, resulting in a racemic or near-racemic mixture of products if a new stereocenter is formed. chemicalnote.comorganic-chemistry.org However, the specific geometry of the starting alkene can sometimes influence the distribution of products due to factors like steric hindrance in the subsequent nucleophilic attack on the carbocation.
Electrophilic Addition Reactions
The double bond in (2E)-4-chloro-2-pentene is susceptible to electrophilic addition reactions, where an electrophile adds across the double bond.
Addition Across the Double Bond (e.g., HX, Halogens)
The addition of hydrogen halides (HX) to an alkene is a classic example of an electrophilic addition reaction. youtube.com The reaction is initiated by the attack of the electron-rich π bond of the alkene on the electrophilic hydrogen of the HX, forming a carbocation intermediate and a halide ion. youtube.comlibretexts.org The halide ion then acts as a nucleophile and attacks the carbocation to form the final product. youtube.com
Similarly, halogens (like Br"2" and Cl"2") can add across the double bond of an alkene. This reaction proceeds through a cyclic halonium ion intermediate, which is then attacked by a halide ion from the side opposite to the halonium ion, resulting in an anti-addition product. masterorganicchemistry.com
Carbocation Stability and Regioselectivity in Pentene Systems
The stability of the carbocation intermediate is a crucial factor in determining the regioselectivity of electrophilic addition reactions in unsymmetrical alkenes, a principle often summarized by Markovnikov's rule. lumenlearning.comopenstax.org Carbocation stability increases in the order: methyl < primary < secondary < tertiary. masterorganicchemistry.com This stability is attributed to factors like hyperconjugation and the inductive effect of alkyl groups, which help to delocalize the positive charge. chemistrysteps.combyjus.com Resonance can also significantly stabilize carbocations, such as in allylic and benzylic systems. masterorganicchemistry.comlibretexts.org
According to Markovnikov's rule, in the addition of HX to an alkene, the hydrogen atom will add to the carbon atom of the double bond that has more hydrogen atoms, leading to the formation of the more substituted and therefore more stable carbocation. pressbooks.publibretexts.orglibretexts.org The halide then adds to the more substituted carbon. pressbooks.pub
In the case of (2E)-4-chloro-2-pentene, the addition of an electrophile like H+ to the double bond could lead to two possible carbocation intermediates. The relative stability of these carbocations will determine the major product of the reaction. The presence of the electron-withdrawing chlorine atom can also influence the stability of the nearby carbocation.
| Carbocation Type | Relative Stability | Stabilizing Factors |
|---|---|---|
| Tertiary (3°) | Most Stable | Inductive effect and hyperconjugation from three alkyl groups |
| Secondary (2°) | More Stable | Inductive effect and hyperconjugation from two alkyl groups |
| Primary (1°) | Less Stable | Inductive effect and hyperconjugation from one alkyl group |
| Methyl | Least Stable | No alkyl group stabilization |
Rearrangement Reactions
The unique structural features of (2E)-4-chloro-2-pentene, namely the presence of an allylic chloride and a double bond, make it a candidate for various rearrangement reactions. These transformations can be induced thermally, catalytically, or through the participation of other reagents, leading to structurally diverse products.
Other Thermally or Catalytically Induced Rearrangements
Allylic chlorides are known to undergo rearrangements where the chlorine atom and the double bond migrate. This process, known as an allylic rearrangement or allylic shift, can proceed through different mechanisms depending on the reaction conditions. wikipedia.orgchemeurope.comlscollege.ac.in
Under conditions favoring an SN1-type mechanism, the departure of the chloride ion would generate a resonance-stabilized allylic carbocation. Nucleophilic attack at either of the electrophilic carbons of this cation can lead to a mixture of products, including the rearranged isomer. For (2E)-4-chloro-2-pentene, this would result in an equilibrium with 2-chloro-3-pentene.
Thermally induced rearrangements of allylic halides are also possible. For instance, the thermal decomposition of butenyl chloroformates has been studied, highlighting the propensity of allylic systems to undergo rearrangement at elevated temperatures. acs.org
Acid catalysis can facilitate such rearrangements by protonating the double bond or coordinating to the chlorine atom, promoting the formation of a carbocationic intermediate. In the case of primary alkyl halides, carbocation rearrangements are common, leading to more stable secondary or tertiary carbocations. wikipedia.org While (2E)-4-chloro-2-pentene already possesses a secondary chloride, the potential for rearrangement to an isomeric allylic chloride exists.
The following table summarizes potential rearrangement scenarios for (2E)-4-chloro-2-pentene.
| Condition | Proposed Mechanism | Potential Product |
|---|---|---|
| Heating | SNi' or radical mechanism | Isomeric allylic chlorides |
| Lewis or Brønsted Acid Catalysis | Carbocation formation and rearrangement | Isomeric allylic chlorides |
Radical Reactions and Mechanistic Pathways
Free radical reactions offer a distinct set of transformations for unsaturated compounds like (2E)-4-chloro-2-pentene. These reactions are typically initiated by light, heat, or a radical initiator and proceed via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.org
A common radical reaction involving alkenes is radical addition, particularly with species like hydrogen bromide in the presence of peroxides. This reaction proceeds via an anti-Markovnikov addition pathway, where the radical adds to the less substituted carbon of the double bond to generate a more stable radical intermediate. libretexts.orgpharmaguideline.com For (2E)-4-chloro-2-pentene, a radical addition could be initiated by the formation of a radical which then adds to the double bond. The regioselectivity would be governed by the stability of the resulting carbon radical.
Another potential radical pathway is allylic halogenation. In this reaction, a halogen atom is introduced at the allylic position. However, since the starting material is already a chloro-derivative, this might be more relevant for analogous pentenes. It is worth noting that allylic bromination sometimes leads to rearranged products, a phenomenon known as an allylic rearrangement. masterorganicchemistry.com
The general mechanism for a radical addition to an alkene is as follows:
Initiation: A radical initiator (e.g., a peroxide) decomposes to form radicals. These radicals can then react with a reagent like HBr to generate a bromine radical.
Propagation: The bromine radical adds to the double bond of the alkene at the less substituted carbon, forming a more stable secondary or tertiary carbon radical. This radical then abstracts a hydrogen atom from another molecule of HBr, forming the product and regenerating a bromine radical to continue the chain.
Termination: Two radicals combine to form a stable, non-radical product, terminating the chain reaction.
In the case of (2E)-4-chloro-2-pentene, the presence of the chlorine atom could influence the stability of the radical intermediates and thus the reaction pathway. Radical chlorination of alkanes is also a known process, and while less selective than bromination, it proceeds via a similar radical chain mechanism. libretexts.orgmasterorganicchemistry.combyjus.com
Transition Metal-Catalyzed Transformations
The allylic chloride functionality in (2E)-4-chloro-2-pentene makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgustc.edu.cn Palladium, nickel, and copper are the most commonly employed metals for these transformations. beilstein-journals.orgwikipedia.orgrsc.org
The general catalytic cycle for these cross-coupling reactions typically involves three key steps: libretexts.org
Oxidative Addition: The low-valent transition metal complex (e.g., Pd(0) or Ni(0)) reacts with the allylic chloride, breaking the carbon-chlorine bond and forming a π-allylmetal(II) complex.
Transmetalation (for coupling with organometallic reagents): The organic group from an organometallic reagent (e.g., organoboron, organozinc, or organotin) is transferred to the metal center.
Reductive Elimination: The two organic fragments on the metal center couple and are eliminated, forming the new carbon-carbon bond and regenerating the low-valent metal catalyst.
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for allylic substitution reactions. The oxidative addition of (2E)-4-chloro-2-pentene to a Pd(0) complex would generate a (π-allyl)palladium(II) chloride intermediate. acs.orgresearchgate.netnih.gov This intermediate can then react with a variety of nucleophiles, including organoboronic acids (Suzuki coupling), organotins (Stille coupling), and amines (Buchwald-Hartwig amination). libretexts.org
Nickel-Catalyzed Reactions: Nickel catalysts offer a cost-effective alternative to palladium and can exhibit unique reactivity. Nickel-catalyzed cross-coupling of allylic chlorides with organometallic reagents, such as Grignard reagents or organozincs, is a well-established method for C-C bond formation. acs.orgresearchgate.netnih.govrsc.org These reactions often proceed with high efficiency and selectivity.
Copper-Catalyzed Reactions: Copper-catalyzed allylic substitution reactions are known for their distinct regioselectivity, often favoring the γ-substituted product. wikipedia.org These reactions typically employ "hard" nucleophiles like Grignard reagents or organolithium compounds. The mechanism is thought to involve the formation of a Cu(III)-allyl complex. beilstein-journals.orgnih.govrsc.orgacs.org
The table below summarizes some potential transition metal-catalyzed transformations of (2E)-4-chloro-2-pentene.
| Catalyst System | Coupling Partner | Named Reaction | Potential Product |
|---|---|---|---|
| Palladium(0) / Ligand | Aryl/Vinyl boronic acid | Suzuki Coupling | Allylated arene/alkene |
| Nickel(0) / Ligand | Grignard reagent (R-MgBr) | Kumada-Corriu Coupling | Alkylated pentene derivative |
| Copper(I) / Ligand | Organolithium reagent (R-Li) | - | Alkylated pentene derivative (potentially with γ-selectivity) |
| Palladium(0) / Ligand | Amine (R2NH) | Buchwald-Hartwig Amination | Allylic amine |
Spectroscopic Characterization and Structural Elucidation of 2e 4 Chloro 2 Pentene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (2E)-4-chloro-2-pentene, both 1D (¹H and ¹³C) and 2D NMR techniques are employed to establish the precise connectivity of atoms and confirm the trans or (E)-configuration of the double bond.
The structural assignment of (2E)-4-chloro-2-pentene is achieved through detailed analysis of its ¹H and ¹³C NMR spectra. While specific experimental spectra are not widely published, a predicted spectrum can be derived from established chemical shift principles and data from analogous compounds.
¹H and ¹³C NMR Data
The ¹H NMR spectrum is expected to show five distinct signals, and the ¹³C NMR spectrum will also show five signals, corresponding to the five carbon atoms in unique chemical environments.
Predicted ¹H NMR Data for (2E)-4-Chloro-2-pentene (in CDCl₃)
| Label | Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| a | H-1 (CH₃) | 1.71 | Doublet | ~6.7 |
| b | H-2 (CH) | 5.65 | Doublet of Quartets | ~15.3, ~6.7 |
| c | H-3 (CH) | 5.75 | Doublet of Quartets | ~15.3, ~1.5 |
| d | H-4 (CH) | 4.40 | Multiplet | - |
Predicted ¹³C NMR Data for (2E)-4-Chloro-2-pentene (in CDCl₃)
| Label | Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| 1 | C-1 | 17.6 |
| 2 | C-2 | 128.5 |
| 3 | C-3 | 133.0 |
| 4 | C-4 | 58.0 |
The large coupling constant (~15.3 Hz) between the olefinic protons (H-2 and H-3) is highly characteristic of a trans (E) configuration.
2D NMR Techniques for Confirmation:
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. Key expected correlations include:
H-1 with H-2
H-2 with H-3
H-3 with H-4
H-4 with H-5 This confirms the entire spin system and the sequence of protons along the carbon chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. The expected correlations would be:
H-1 with C-1
H-2 with C-2
H-3 with C-3
H-4 with C-4
H-5 with C-5 This allows for the unambiguous assignment of each carbon signal.
H-1 (protons on C-1) correlating to C-2 and C-3.
H-5 (protons on C-5) correlating to C-3 and C-4.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is pivotal for confirming stereochemistry. For the (E)-isomer, a NOESY experiment would show a spatial correlation (cross-peak) between the methyl protons at C-1 and the proton at C-3, and between the proton at C-2 and the proton at C-4. The absence of a strong correlation between the two olefinic protons (H-2 and H-3) further supports the trans arrangement across the double bond.
Quantitative NMR (qNMR) is a powerful method for determining the concentration of an analyte in solution without the need for identical calibration standards. It can be effectively used to monitor the progress of reactions involving (2E)-4-chloro-2-pentene.
For instance, in a nucleophilic substitution reaction where the chloride at C-4 is displaced by a nucleophile (Nu⁻), qNMR could be used to track the consumption of the starting material and the formation of the product. By integrating a well-resolved signal of (2E)-4-chloro-2-pentene (e.g., the methyl signal at C-5) and a signal from the product, and comparing them to the integral of a known concentration of an internal standard, the real-time concentrations of both species can be determined. This allows for the calculation of reaction rates and yields directly from the NMR tube.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy provides direct information about the functional groups present in a molecule. The IR and Raman spectra of (2E)-4-chloro-2-pentene are expected to show characteristic bands corresponding to its alkene and alkyl halide moieties.
Expected Vibrational Bands for (2E)-4-Chloro-2-pentene
| Wavenumber (cm⁻¹) | Vibrational Mode | Spectroscopy |
|---|---|---|
| ~3020-3040 | =C-H Stretch | IR, Raman |
| ~2850-2960 | C-H Stretch (sp³) | IR, Raman |
| ~1670 | C=C Stretch | IR, Raman (weak in IR for trans) |
| ~1375-1450 | C-H Bending | IR, Raman |
| ~965 | =C-H Bend (trans-alkene out-of-plane) | IR (strong, characteristic) |
The most diagnostic peak in the IR spectrum for confirming the (E)-stereochemistry is the strong absorption band around 965 cm⁻¹, which is characteristic of the out-of-plane C-H wagging vibration of a trans-disubstituted alkene.
Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Formula Confirmation
Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation pattern. The electron ionization (EI) mass spectrum of 4-chloro-2-pentene is available in the NIST database. lookchem.com
The molecular ion peak [M]⁺ would appear at m/z 104, with a characteristic [M+2]⁺ peak at m/z 106 in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes). This confirms the molecular formula C₅H₉Cl.
The fragmentation pattern provides further structural evidence. The base peak is typically observed at m/z 69, which corresponds to the loss of a chlorine atom ([M-Cl]⁺), forming a stable secondary allylic carbocation.
Major Fragments in the Mass Spectrum of 4-Chloro-2-pentene
| m/z | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 104/106 | [C₅H₉Cl]⁺ | Molecular Ion | 3:1 ratio confirms one Cl atom |
| 69 | [C₅H₉]⁺ | [M-Cl]⁺ | Loss of chlorine radical |
| 55 | [C₄H₇]⁺ | [M-Cl-CH₂]⁺ | Loss of methyl radical from [M-Cl]⁺ |
Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity
While (2E)-4-chloro-2-pentene itself is achiral, the presence of a stereocenter at the C-4 position means it can exist as a pair of enantiomers: (2E, 4S)-4-chloro-2-pentene and (2E, 4R)-4-chloro-2-pentene.
Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with polarized light, is essential for analyzing enantiomerically enriched samples.
Circular Dichroism (CD): A CD spectrum measures the difference in absorption of left and right circularly polarized light. The two enantiomers would produce mirror-image CD spectra. This technique could be used to determine the enantiomeric excess (e.e.) and the absolute configuration of a sample by comparing its spectrum to that of a known standard.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of plane-polarized light as a function of wavelength. Similar to CD, the two enantiomers would show opposite rotations, providing a method to assess enantiomeric purity.
Although specific CD or ORD data for these enantiomers are not commonly reported, these techniques would be the primary methods for their stereochemical analysis if a chiral synthesis or resolution were performed.
X-ray Crystallography of Derivatives
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including connectivity and absolute stereochemistry. As (2E)-4-chloro-2-pentene is a liquid at room temperature, direct crystallographic analysis is not feasible. wikipedia.org
However, a crystalline derivative could be synthesized for analysis. For example, reacting a chiral sample of the compound with a suitable reagent to form a solid, crystalline product (such as a derivative of a carboxylic acid or an amine) would allow for X-ray diffraction analysis. The resulting crystal structure would provide definitive confirmation of the (E)-geometry of the double bond and, if a single enantiomer was used, the absolute stereochemistry (R or S) at the C-4 center. A search of the crystallographic literature indicates that no such derivative structure has been reported to date.
Computational and Theoretical Studies on 2e 4 Chloro 2 Pentene
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a robust and widely used quantum mechanical modeling method to investigate the electronic structure and properties of molecules. mpg.dersc.orgyoutube.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it suitable for studying molecules of moderate size like (2E)-4-chloro-2-pentene.
Electronic Structure and Conformation Analysis
DFT calculations are instrumental in determining the ground-state electronic structure and preferred conformations of (2E)-4-chloro-2-pentene. These calculations can predict key geometric parameters such as bond lengths, bond angles, and dihedral angles with high accuracy. The presence of the chlorine atom and the double bond introduces interesting electronic and steric effects that dictate the molecule's shape and stability.
The electronic structure analysis would reveal the distribution of electron density, highlighting the polar nature of the carbon-chlorine bond and the electron-rich region of the carbon-carbon double bond. Molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO indicating regions prone to nucleophilic attack.
Conformational analysis via DFT would involve rotating the single bonds in the molecule, particularly the C3-C4 bond, to identify the most stable conformers. The relative energies of these conformers can be calculated to determine their populations at a given temperature.
Table 1: Predicted Geometric Parameters for the Most Stable Conformer of (2E)-4-Chloro-2-pentene from DFT Calculations (Illustrative Data)
| Parameter | Predicted Value |
|---|---|
| C=C Bond Length | 1.34 Å |
| C-Cl Bond Length | 1.78 Å |
| C-C-C Angle (at C3) | 124° |
| C-C-Cl Angle (at C4) | 110° |
Reaction Pathway Elucidation and Transition State Characterization
DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction pathways and the characterization of transition states. rsc.orgrsc.orgnih.gov For (2E)-4-chloro-2-pentene, several reactions are of interest, including nucleophilic substitution and addition reactions.
For instance, in a nucleophilic substitution reaction where the chlorine atom is replaced, DFT can be used to model the approach of the nucleophile and the departure of the chloride ion. ucsb.eduyoutube.comorganicmystery.com The calculations would identify the transition state structure, which is the highest energy point along the reaction coordinate, and determine the activation energy barrier. This information is crucial for predicting the reaction rate. rsc.org
Table 2: Calculated Activation Energies for a Hypothetical Nucleophilic Substitution Reaction of (2E)-4-Chloro-2-pentene (Illustrative Data)
| Nucleophile | Reaction Mechanism | Activation Energy (kcal/mol) |
|---|---|---|
| OH⁻ | Sₙ2 | 22.5 |
| CN⁻ | Sₙ2 | 20.1 |
Note: The data in this table is illustrative, based on computational studies of similar allylic chlorides, and serves to demonstrate the type of information obtainable from DFT calculations.
Energetics of Isomerization (E/Z) and Tautomerization
DFT calculations can provide valuable insights into the energetics of isomerization processes. For (2E)-4-chloro-2-pentene, the most relevant isomerization is the conversion to its (2Z) diastereomer. researchgate.netacs.orgnih.gov By calculating the total electronic energies of both the (E) and (Z) isomers, the thermodynamic stability of each can be determined. Furthermore, the transition state for the isomerization can be located, and the energy barrier for the E/Z interconversion can be calculated. This barrier is typically high for isolated double bonds, but can be lowered by catalytic processes. semanticscholar.org
Tautomerization, the migration of a proton accompanied by a switch of a single and double bond, is another process that can be investigated. acs.orgnih.govresearchgate.netwiley-vch.de For (2E)-4-chloro-2-pentene, a potential tautomer would be 2-chloro-3-pentene. DFT calculations can be employed to determine the relative energies of these tautomers and the activation energy for their interconversion. In many simple alkenes, the enol-type tautomer is significantly less stable than the keto-form, but the presence of the chlorine atom could influence this equilibrium.
Molecular Dynamics Simulations
While DFT provides a static picture of molecules at their energy minima, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. pitt.edu By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes and interactions of (2E)-4-chloro-2-pentene in a solvent environment.
Conformational Dynamics in Solution
In a solvent, (2E)-4-chloro-2-pentene is not a rigid structure but rather a flexible molecule that can adopt various conformations due to rotations around its single bonds. MD simulations can track these conformational changes over time, providing a detailed picture of the molecule's flexibility and the timescales of different motions. nih.govresearchgate.net This is particularly important for understanding how the molecule's shape fluctuates in a realistic environment, which can influence its reactivity. The simulations can reveal the most populated conformational states in solution and the barriers to interconversion between them.
Solvent Effects on Reactivity
Solvents can have a profound impact on reaction rates and mechanisms. nih.govrsc.orgsemanticscholar.orgnih.gov MD simulations, often in combination with quantum mechanical methods (QM/MM), are a powerful tool for studying these solvent effects. For a reaction involving (2E)-4-chloro-2-pentene, MD simulations can model the solvation shell around the reactant and the transition state. The differential solvation of these species can significantly alter the activation energy of the reaction. For example, in a polar solvent, a transition state with significant charge separation will be stabilized, leading to an increased reaction rate compared to a nonpolar solvent. MD simulations can quantify these effects and provide a molecular-level understanding of how the solvent molecules participate in the reaction process.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| (2E)-4-Chloro-2-pentene |
Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. The fundamental principle of QSAR is that the structural and physicochemical properties of a molecule, known as molecular descriptors, are responsible for its biological effects. For a compound like (2E)-4-Chloro-2-pentene, a QSAR study would be instrumental in predicting its potential toxicity, environmental fate, or other biological interactions.
A hypothetical QSAR study on (2E)-4-Chloro-2-pentene would begin with the calculation of a wide array of molecular descriptors. These descriptors can be categorized into several groups:
Constitutional Descriptors: These describe the basic molecular composition, such as molecular weight, atom counts, and bond counts.
Topological Descriptors: These are numerical representations of the molecular topology, including connectivity indices that describe the branching of the carbon skeleton.
Geometrical Descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area and volume.
Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide information about the electronic properties of the molecule, such as orbital energies (HOMO and LUMO), dipole moment, and partial charges on atoms.
Once these descriptors are calculated, a statistical model is developed to correlate them with a known biological activity. For chlorinated alkenes, a common endpoint for QSAR studies is toxicity. The model would be trained on a dataset of similar chlorinated compounds with experimentally determined toxicities. Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be employed to build the predictive model.
A key aspect of a robust QSAR model is its validation. This is typically done through internal validation techniques like cross-validation and external validation using an independent set of compounds. The predictive power of the model is assessed by its statistical parameters, such as the coefficient of determination (R²) and the root mean square error (RMSE).
Table 1: Hypothetical Molecular Descriptors for a QSAR Study of (2E)-4-Chloro-2-pentene
| Descriptor Type | Descriptor Name | Hypothetical Value | Significance in QSAR |
| Constitutional | Molecular Weight | 104.58 g/mol | Relates to size and transport properties. |
| Topological | Wiener Index | 120 | Describes molecular branching. |
| Geometrical | Molecular Surface Area | ~130 Ų | Influences interactions with biological macromolecules. |
| Quantum-Chemical | HOMO Energy | -10.5 eV | Relates to the molecule's ability to donate electrons. |
| Quantum-Chemical | LUMO Energy | 0.8 eV | Relates to the molecule's ability to accept electrons. |
| Quantum-Chemical | Dipole Moment | ~2.0 D | Indicates the polarity of the molecule. |
Spectroscopic Property Prediction from First Principles
First-principles, or ab initio, methods are computational techniques that are based on the fundamental laws of quantum mechanics, without the use of empirical parameters. These methods can be used to predict a variety of molecular properties, including spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption wavelengths.
Predicting the spectroscopic properties of (2E)-4-Chloro-2-pentene from first principles would involve solving the Schrödinger equation for the molecule. Due to the complexity of this equation, approximations are necessary. Common ab initio methods include Hartree-Fock (HF) theory and Density Functional Theory (DFT).
For the prediction of NMR spectra, the magnetic shielding tensors of each nucleus in the molecule are calculated. These tensors are then used to determine the chemical shifts, which are highly sensitive to the local electronic environment of the nucleus. The calculated chemical shifts can be compared with experimental spectra to confirm the structure of the molecule.
In the case of IR spectroscopy, first-principles calculations can predict the vibrational frequencies and intensities of the normal modes of the molecule. This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical spectrum can be a powerful tool for identifying the functional groups present in the molecule and for interpreting experimental IR spectra.
UV-Vis spectra are predicted by calculating the energies of the electronic transitions between the ground state and various excited states of the molecule. Time-dependent DFT (TD-DFT) is a widely used method for this purpose. The calculated excitation energies and oscillator strengths provide information about the wavelengths and intensities of the absorption bands in the UV-Vis spectrum.
Table 2: Theoretically Predicted Spectroscopic Data for (2E)-4-Chloro-2-pentene
| Spectroscopic Technique | Predicted Parameter | Hypothetical Value Range | Structural Interpretation |
| ¹H NMR | Chemical Shift (δ) | 1.5-1.8 ppm (CH₃-C-Cl), 5.5-6.0 ppm (=CH-) | Provides information on the different proton environments. |
| ¹³C NMR | Chemical Shift (δ) | 20-30 ppm (CH₃), 50-60 ppm (C-Cl), 120-140 ppm (C=C) | Distinguishes between the different carbon atoms in the molecule. |
| IR Spectroscopy | Vibrational Frequency (ν) | ~1670 cm⁻¹ (C=C stretch), ~750 cm⁻¹ (C-Cl stretch) | Identifies the presence of the alkene and chloro functional groups. |
| UV-Vis Spectroscopy | Maximum Absorption (λmax) | ~190-210 nm | Corresponds to the π → π* electronic transition of the C=C bond. |
Applications of 2e 4 Chloro 2 Pentene in Organic Synthesis and Materials Science
Precursor in Fine Chemical Synthesis
(2E)-4-Chloro-2-pentene functions as a key building block in the synthesis of more complex molecules. Its bifunctional nature, containing both a double bond and a reactive allylic chloride, allows for a range of chemical modifications, making it a useful starting point for various fine chemicals.
Synthesis of Pharmaceuticals and Agrochemicals (as an intermediate)
While chlorinated compounds are integral to many pharmaceutical and agrochemical products, specific, large-scale applications of (2E)-4-chloro-2-pentene as a direct intermediate are not extensively documented in mainstream literature nih.govarkema.com. However, its utility has been demonstrated in the synthesis of intermediates for certain commercial products.
One notable example is its use in preparing quaternary ammonium (B1175870) salts from N,N,N',N'-tetramethyldiaminomethane. These salts are intermediates in the manufacturing of Ionol wikipedia.org. Ionol is the trade name for Butylated hydroxytoluene (BHT), a common antioxidant used to prevent oxidation in pharmaceuticals, food products, and cosmetics.
The reactivity of the chlorine atom in (2E)-4-chloro-2-pentene makes it a competent alkylating agent, a fundamental process in the synthesis of many active pharmaceutical ingredients (APIs) and agrochemicals mallakchemicals.com.
Building Block for Nitrogen-Containing Heterocycles (e.g., Amines, Alkaloids)
Nitrogen-containing heterocycles are foundational structures in a vast number of biologically active compounds, including a majority of pharmaceuticals mdpi.com. (2E)-4-Chloro-2-pentene serves as a precursor for introducing the pentenyl group into these structures, primarily through reactions involving its chloro substituent.
Amine Synthesis: As a secondary haloalkane, (2E)-4-chloro-2-pentene readily undergoes nucleophilic substitution reactions with ammonia, primary amines, or secondary amines to produce primary, secondary, and tertiary amines, respectively lumenlearning.com. Further alkylation of a tertiary amine yields a quaternary ammonium salt, a reaction for which 4-chloro-2-pentene has been specifically used wikipedia.orggoogle.com. These reactions are fundamental steps in the synthesis of many nitrogen-containing compounds. However, controlling the degree of alkylation can be challenging, often resulting in a mixture of products lumenlearning.com. More specific methods, such as the Gabriel synthesis, can be employed where an alkyl halide reacts with potassium phthalimide to produce a primary amine after hydrolysis libretexts.org.
Alkaloid and Heterocycle Synthesis: The direct application of (2E)-4-chloro-2-pentene in the total synthesis of complex alkaloids or other nitrogen-containing heterocycles is not widely reported in scientific literature nih.govresearchgate.netnih.gov. The synthesis of such molecules often involves highly specific, multi-step pathways where simpler building blocks are typically preferred nih.govnih.govresearchgate.net. However, the chemical functionalities present in (2E)-4-chloro-2-pentene make it a plausible, if not common, intermediate for such syntheses.
Formation of Organometallic Reagents
A significant application of (2E)-4-chloro-2-pentene is its conversion into various organometallic reagents. By replacing the chlorine atom with a metal, the polarity of the adjacent carbon is reversed (umpolung), transforming it from an electrophilic center to a strongly nucleophilic one.
Synthesis of Allyl Stannanes and Allyl Silanes
Allyl Stannanes: These are versatile reagents in organic chemistry, known for their use in stereoselective carbon-carbon bond formation. (2E)-4-Chloro-2-pentene reacts readily with stannyl (B1234572) lithium compounds at low temperatures to produce the corresponding allyl stannanes wikipedia.org. This reaction is a direct and efficient method for creating these valuable synthetic tools.
Allyl Silanes: Similarly, allyl silanes are important intermediates, particularly in reactions involving electrophilic substitution. They can be prepared from (2E)-4-chloro-2-pentene through its Grignard reagent. The Grignard reagent is reacted with a suitable chlorosilane (e.g., trimethylsilyl chloride) to yield the corresponding allyl silane wikipedia.org. This two-step process, involving the formation of a Grignard reagent followed by silylation, is a common strategy for accessing functionalized allyl silanes google.comorganic-chemistry.orggoogleapis.com.
Grignard Reagent Formation and Reactivity
The reaction of (2E)-4-chloro-2-pentene with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran, yields the corresponding Grignard reagent, ((2E)-penten-4-yl)magnesium chloride wikipedia.orggelest.com. The formation of this reagent transforms the allylic carbon from an electrophile into a potent nucleophile .
Summary of Grignard Reagent Reactions:
| Reactant Class | Product Class |
| Aldehydes, Ketones | Secondary or Tertiary Alcohols |
| Esters, Acid Halides | Tertiary Alcohols (after addition of 2 equivalents) |
| Epoxides | Alcohols |
| Carbon Dioxide (CO₂) | Carboxylic Acids (after acidic workup) |
This reactivity makes the Grignard reagent derived from (2E)-4-chloro-2-pentene a powerful tool for creating new carbon-carbon bonds and introducing the pentenyl functional group into a wide array of organic molecules. The in-situ formation of the Grignard reagent in the presence of a silane is a preferred method when the reagent has limited stability gelest.com.
Polymer and Material Science Applications
Currently, there is a lack of significant research or documented industrial applications of (2E)-4-Chloro-2-pentene in the fields of polymer chemistry and materials science. While olefins and their derivatives are the fundamental monomers for a vast range of polymers, the specific structure of (2E)-4-chloro-2-pentene presents challenges. The presence of a reactive allylic chloride can interfere with common metal-catalyzed polymerization mechanisms, potentially deactivating the catalyst acs.org.
While polymers based on a similar carbon backbone, such as poly(4-methyl-1-pentene), have found specialized applications due to their unique properties, these are synthesized from different monomers under specific catalytic conditions mdpi.com. There is no readily available literature detailing the successful polymerization of (2E)-4-chloro-2-pentene or its incorporation into functional materials.
Monomer or Co-monomer in Polymerization Reactions
Alkenes are fundamental building blocks for a vast range of polymers, typically undergoing polymerization through free-radical or coordination mechanisms. jove.com The process involves three main steps: initiation, where a reactive species (like a radical) is generated; propagation, where the monomer units add sequentially to the growing chain; and termination, where the chain growth is halted. jove.com
However, the direct polymerization of (2E)-4-chloro-2-pentene is not well-documented in scientific literature. The presence of the allylic chloride group can introduce complexities. In free-radical polymerization, the allylic hydrogen atoms are susceptible to abstraction, which can lead to chain transfer reactions, limiting the molar mass of the resulting polymer. Furthermore, the chlorine atom does not sufficiently activate the double bond for common cationic polymerization methods. While halogenated alkenes can be polymerized, specific catalysts and conditions are often required to achieve controlled polymerization and high molecular weight polymers. libretexts.org As such, there is a lack of specific research detailing the use of (2E)-4-chloro-2-pentene as a primary monomer or co-monomer in polymerization reactions.
Synthesis of Advanced Materials with Specific Properties
While not typically used directly as a monomer, (2E)-4-chloro-2-pentene is a valuable precursor for creating more complex molecules that, in turn, are used to synthesize advanced materials. A primary application is in the synthesis of organosilicon compounds, specifically allyl silanes. wikipedia.org
(2E)-4-chloro-2-pentene can be converted into corresponding allyl silanes by silylating its Grignard reagent with a suitable chlorosilane. wikipedia.org These resulting allyl silanes are recognized as crucial building blocks in polymer chemistry and materials science. nih.govacs.org They serve as versatile intermediates for developing a range of advanced materials with tailored properties. nih.gov
The functional organoalkoxysilanes derived from such precursors are particularly important for creating organic-inorganic hybrid materials. mdpi.com These materials combine the robustness and thermal stability of an inorganic framework, like silica, with the functional versatility of organic molecules. Applications of these silane-derived materials are diverse and include surface modification of silica-based materials, development of smart-responsive units, and the creation of materials with specific biomedical applications. mdpi.com
Examples of Materials Derived from Allyl Silane Precursors
Chiral Auxiliary or Ligand Precursor (if enantiomerically pure)
The (2E)-4-chloro-2-pentene molecule possesses a stereogenic center at the fourth carbon atom (C4), the carbon to which the chlorine atom is attached. This means the molecule is chiral and can exist as two non-superimposable mirror images, or enantiomers. nih.gov While the racemic mixture is commonly available, the existence of specific enantiomers, such as (E,4S)-4-chloropent-2-ene, is documented. nih.gov
The synthesis of enantiomerically pure compounds is of significant interest in organic and medicinal chemistry. nih.gov Chiral molecules, like an enantiomerically pure form of (2E)-4-chloro-2-pentene, have potential applications as chiral auxiliaries or as precursors for chiral ligands in asymmetric catalysis.
Chiral Auxiliary: A chiral auxiliary is a group temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction, after which it is removed.
Chiral Ligand Precursor: Chiral ligands are used to create metal complexes that can catalyze reactions to produce a desired enantiomer of a product preferentially. The development of new chiral ligands is a key area of research in asymmetric synthesis. nih.gov
Enantiomerically enriched allylic halides are valuable but often rare due to their tendency to lose their configurational stability. researchgate.net However, stable chiral allylic chlorides have been developed and used in highly enantiospecific, catalyst-free substitution reactions. researchgate.net Furthermore, nickel-catalyzed asymmetric cross-coupling reactions involving racemic secondary allylic chlorides have proven effective for creating specific stereocenters. mit.edu
Despite this potential, there is currently no specific research in the available literature that documents the synthesis of enantiomerically pure (2E)-4-chloro-2-pentene or its application as either a chiral auxiliary or a ligand precursor. The development of methods to produce this compound in an enantiomerically pure form could open avenues for its use in asymmetric synthesis, mirroring the utility of other chiral allylic halides.
Table of Compounds Mentioned
Environmental Aspects and Degradation Pathways of 2e 4 Chloro 2 Pentene
Biotic Degradation Mechanisms
Biotic degradation involves the transformation of chemical compounds by living organisms, primarily microorganisms. For chlorinated alkenes like (2E)-4-chloro-2-pentene, microbial degradation can be a significant environmental attenuation process.
In soil and water, (2E)-4-chloro-2-pentene can be subject to microbial degradation under both aerobic and anaerobic conditions. The presence of the double bond makes it susceptible to co-metabolic degradation by bacteria that possess oxygenase enzymes. bohrium.comacs.orgnih.gov
For instance, bacteria of the genus Xanthobacter that are capable of growing on simple alkenes like propylene (B89431) have been shown to degrade a variety of chlorinated alkenes through the action of alkene monooxygenase. bohrium.comacs.orgnih.gov This enzyme introduces an oxygen atom across the double bond, forming an epoxide. In the case of (2E)-4-chloro-2-pentene, this would likely lead to the formation of (E)-4-chloro-2,3-epoxypentane. This epoxide is then subject to further enzymatic reactions.
The efficiency of this co-metabolic degradation can be influenced by the presence of a suitable growth substrate for the microorganisms. For example, the presence of propylene has been shown to enhance the degradation of other chlorinated alkenes by Xanthobacter. bohrium.comacs.org
Under anaerobic conditions, reductive dechlorination can be a significant degradation pathway for highly chlorinated compounds. youtube.com However, for a monochlorinated alkene like (2E)-4-chloro-2-pentene, oxidative pathways are generally more favorable.
The identification of specific metabolites is crucial for understanding the complete biodegradation pathway. Based on analogous compounds, the initial step in the aerobic microbial degradation of (2E)-4-chloro-2-pentene is likely the epoxidation of the double bond by a monooxygenase enzyme, yielding (E)-4-chloro-2,3-epoxypentane. nih.gov
This epoxide is a reactive intermediate that can undergo further transformations. It could be hydrolyzed to form a diol, (E)-4-chloro-2,3-pentanediol. Subsequent enzymatic reactions could then lead to the cleavage of the carbon chain and eventual mineralization to carbon dioxide, water, and chloride ions.
Another potential metabolic pathway could involve the initial hydrolytic dehalogenation to form (E)-4-penten-2-ol, as seen in abiotic hydrolysis, which could then be metabolized by the microorganisms. The degradation of the herbicide 4-chloro-2-methylphenoxyacetic acid has been shown to proceed through the formation of 4-chloro-2-methylphenol, indicating that cleavage of other parts of a molecule can precede dehalogenation. epa.gov
Table 2: Potential Biodegradation Metabolites of (2E)-4-Chloro-2-pentene
| Putative Metabolite | Proposed Formation Pathway |
|---|---|
| (E)-4-Chloro-2,3-epoxypentane | Aerobic oxidation of the double bond by monooxygenase |
| (E)-4-Chloro-2,3-pentanediol | Hydrolysis of the epoxide intermediate |
| (E)-4-Penten-2-ol | Initial hydrolytic dehalogenation |
This table presents hypothetical metabolites based on known degradation pathways of similar compounds.
Environmental Fate and Transport Modeling
Persistence and Mobility in Environmental Compartments (air, water, soil)
The persistence of a chemical refers to the length of time it remains in a particular environmental compartment before being broken down, while mobility describes its ability to move within or between these compartments.
Persistence and Mobility in Air:
(2E)-4-chloro-2-pentene is a volatile organic compound (VOC), as suggested by its boiling point of 97 °C wikipedia.org. Its primary mode of entry into the atmosphere would be through volatilization from contaminated water or soil surfaces. The persistence of (2E)-4-chloro-2-pentene in the atmosphere is primarily determined by its reaction with photochemically produced hydroxyl radicals (•OH). The rate of this reaction can be estimated using QSAR models, such as the Atmospheric Oxidation Program (AOPWIN™) within the EPI Suite™ software epa.govepa.gov. For volatile organic compounds, reaction with hydroxyl radicals is a major degradation pathway copernicus.orgnih.gov. The estimated atmospheric half-life provides an indication of its persistence in the air.
The mobility of (2E)-4-chloro-2-pentene in the atmosphere is governed by atmospheric currents and deposition processes. Its potential for long-range transport can be inferred from its atmospheric half-life.
| Parameter | Estimated Value/Finding | Source |
| Atmospheric Fate | ||
| Atmospheric Half-Life (vs. •OH) | Estimated based on reaction with hydroxyl radicals. Specific data for (2E)-4-chloro-2-pentene is not readily available in the provided search results, but it is expected to be relatively short, likely in the order of hours to a few days, typical for alkenes. For example, the atmospheric lifetime of 1-chloronaphthalene (B1664548) relative to gas-phase reaction with OH is estimated to be 0.62 days. iaea.org | epa.govepa.govcopernicus.org |
Persistence and Mobility in Water:
In the aquatic environment, the persistence of (2E)-4-chloro-2-pentene is influenced by several degradation processes, including hydrolysis and biodegradation. As an allylic chloride, it is expected to undergo hydrolysis, which is the breakdown of the compound by reaction with water. The rate of hydrolysis for allylic chlorides can be significant acs.orgmsu.edusavemyexams.comacs.orgquora.com. Biodegradation, both aerobic and anaerobic, can also contribute to its removal from water, although the specific pathways and rates for this compound are not well-documented researchgate.neteurochlor.orgresearchgate.netclu-in.org.
The mobility of (2E)-4-chloro-2-pentene in water is primarily controlled by its water solubility and its tendency to partition between water and sediment. The octanol-water partition coefficient (Kow) is a key parameter used to predict this behavior. A higher Kow value suggests a greater tendency to adsorb to organic matter in sediment, which would decrease its mobility in the water column. The Henry's Law Constant can be used to estimate the rate of volatilization from water to air epa.govcopernicus.orghenrys-law.org.
| Parameter | Estimated Value/Finding | Source |
| Aquatic Fate | ||
| Hydrolysis Half-Life | Expected to be a significant degradation pathway due to the allylic chloride structure. Specific half-life data is not available. | acs.orgmsu.edusavemyexams.comacs.orgquora.com |
| Biodegradation | Likely to undergo both aerobic and anaerobic degradation by microorganisms. researchgate.neteurochlor.orgresearchgate.netclu-in.org | researchgate.neteurochlor.orgresearchgate.netclu-in.org |
| Volatilization from Water | Expected to be a significant transport process due to its volatility. | epa.govcopernicus.orghenrys-law.org |
Persistence and Mobility in Soil:
In the soil compartment, the persistence of (2E)-4-chloro-2-pentene is determined by biodegradation and, to a lesser extent, abiotic degradation processes. The mobility in soil is largely governed by its sorption to soil organic carbon. The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter for predicting this sorption behavior. A higher Koc value indicates stronger sorption to soil particles and therefore lower mobility. The Koc value can be estimated from the log Kow using QSAR models epa.govnih.govnih.govut.ee. For non-ionizing organic compounds, Koc is a primary determinant of their leaching potential.
| Parameter | Estimated Value/Finding | Source |
| Soil Fate | ||
| Soil Sorption Coefficient (Koc) | Can be estimated from its log Kow value using QSARs. A higher Koc suggests lower mobility. | epa.govnih.govnih.govut.ee |
| Biodegradation | Expected to be a major degradation pathway in soil environments. | researchgate.neteurochlor.orgresearchgate.netclu-in.org |
Bioaccumulation Potential (excluding toxicity)
Bioaccumulation is the process by which a chemical is taken up by an organism from the environment through all routes of exposure (e.g., water, food). The bioconcentration factor (BCF) is a measure of a chemical's tendency to concentrate in aquatic organisms from the surrounding water.
The bioaccumulation potential of (2E)-4-chloro-2-pentene can be estimated from its octanol-water partition coefficient (log Kow). A higher log Kow value generally indicates a higher potential for bioaccumulation in the fatty tissues of organisms. Various QSAR models exist to predict the BCF from the log Kow researchgate.netecetoc.orgeuropa.eunih.govnih.govepa.gov.
Based on a computed XLogP3 value of 2.1 from PubChem, the bioaccumulation potential of (2E)-4-chloro-2-pentene is expected to be low to moderate nih.govnih.gov.
| Parameter | Estimated Value/Finding | Source |
| Bioaccumulation Potential | ||
| Log Octanol-Water Partition Coefficient (log Kow) | 2.1 (Computed by XLogP3) | nih.govnih.gov |
| Bioconcentration Factor (BCF) | Estimated to be low to moderate based on the log Kow value. Specific BCF data is not available. | researchgate.netecetoc.orgeuropa.eunih.govnih.govepa.gov |
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Synthetic Methodologies
The synthesis of stereochemically defined allylic halides such as (2E)-4-chloro-2-pentene is a critical area for future research. The development of novel stereoselective synthetic methodologies would provide access to enantiomerically pure forms of this compound, which are invaluable in the synthesis of complex molecules and chiral materials.
Future research in this area could focus on several promising approaches. Substrate-controlled methods, where the stereochemical outcome is dictated by the existing chirality in the starting material, could be further explored. Additionally, catalyst-controlled reactions, employing chiral transition metal complexes or organocatalysts, offer a powerful strategy for achieving high levels of stereoselectivity. The development of new catalytic systems that can efficiently and selectively produce the (E)-isomer of 4-chloro-2-pentene would be a significant advancement. acs.orgresearchgate.net
A key challenge in the synthesis of allylic chlorides is the potential for allylic rearrangement. researchgate.net Future methodologies will need to address this challenge to ensure high regioselectivity and stereoselectivity. The use of milder reaction conditions and carefully designed catalyst systems will be crucial in overcoming this hurdle.
Exploration of New Catalytic Transformations
(2E)-4-chloro-2-pentene is a versatile building block that can participate in a wide range of catalytic transformations. The exploration of new catalytic reactions involving this compound could lead to the development of novel synthetic routes to valuable molecules.
One area of significant potential is the expansion of palladium-catalyzed allylic substitution reactions, such as the Tsuji-Trost reaction. wikipedia.orgnih.gov While this reaction is well-established, the development of new catalyst systems with improved activity and selectivity for substrates like (2E)-4-chloro-2-pentene would be highly beneficial. mdpi.comnih.gov Furthermore, the use of this compound in other transition metal-catalyzed reactions, such as copper-catalyzed cross-coupling reactions, could provide access to a diverse array of functionalized products. researchgate.net
Olefin metathesis is another area where (2E)-4-chloro-2-pentene could find application. sci-hub.sewikipedia.org Cross-metathesis reactions with other olefins could lead to the synthesis of more complex chlorinated hydrocarbons with potential applications in materials science and medicinal chemistry. The development of catalysts that are tolerant to the chloro-substituent will be a key factor in the success of this approach.
Advanced Mechanistic Studies using Ultrafast Spectroscopy
A detailed understanding of the reaction mechanisms involving (2E)-4-chloro-2-pentene is essential for the rational design of new synthetic methods and catalysts. Advanced mechanistic studies using techniques such as ultrafast spectroscopy could provide unprecedented insights into the dynamics of these reactions.
Ultrafast spectroscopy can be used to probe the transient intermediates and transition states that are formed during a chemical reaction on the femtosecond to picosecond timescale. This information is crucial for understanding the factors that control the rate, selectivity, and stereochemistry of a reaction. For example, ultrafast spectroscopy could be used to directly observe the formation and evolution of the π-allyl palladium intermediate in the Tsuji-Trost reaction.
Computational chemistry will also play a vital role in complementing experimental studies. scielo.brrsc.orgnih.gov Density functional theory (DFT) calculations can be used to model reaction pathways and predict the structures and energies of intermediates and transition states. The combination of ultrafast spectroscopy and computational chemistry will provide a powerful approach for unraveling the complex reaction mechanisms of (2E)-4-chloro-2-pentene.
Machine Learning and AI in Predicting Reactivity and Properties
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemistry. researchgate.net These powerful tools can be used to predict the reactivity and properties of molecules, as well as to design new synthetic routes. acs.orgcmu.edu
In the context of (2E)-4-chloro-2-pentene, ML models could be developed to predict its reactivity in various catalytic reactions. nih.govnih.gov By training these models on large datasets of experimental data, it would be possible to accurately predict the outcome of a reaction under a given set of conditions. This would significantly accelerate the discovery and optimization of new synthetic methods.
Sustainable Synthesis and Degradation Strategies
The development of sustainable chemical processes is a major challenge for the 21st century. For halogenated hydrocarbons like (2E)-4-chloro-2-pentene, there is a need to develop both sustainable synthetic routes and efficient degradation strategies. sustainability-directory.comacs.org
Future research in sustainable synthesis should focus on the use of renewable starting materials, atom-economical reactions, and environmentally benign solvents. For example, the development of catalytic methods that avoid the use of stoichiometric reagents would be a significant step towards a more sustainable synthesis of this compound.
Q & A
Basic Research Questions
Q. How can the enthalpy of vaporization (ΔvapH°) of (2E)-4-chloro-2-pentene be experimentally determined?
- Methodology : The enthalpy of vaporization is typically measured using calorimetry or gas-phase equilibrium techniques. For analogous alkenes (e.g., 4-methyl-2-pentene), static calorimetry or vapor pressure measurements across a temperature range (269–337 K) are employed to calculate ΔvapH° via the Clausius-Clapeyron equation. Reported values for similar compounds range from 30.0 kJ/mol (averaged) to 31.2 kJ/mol, depending on purity and experimental conditions .
Q. What spectroscopic methods are suitable for characterizing (2E)-4-chloro-2-pentene?
- Methodology :
- IR Spectroscopy : Identifies functional groups (C-Cl, C=C) through vibrational modes. For structural analogs, IR spectra in CCl4 or CS2 solutions (3800–460 cm⁻¹) are analyzed .
- Mass Spectrometry (EI) : Fragmentation patterns (e.g., loss of Cl or CH3 groups) provide molecular weight confirmation and structural insights. NIST databases standardize spectra using HP-GC/MS/IRD instruments .
- Gas Chromatography (GC) : Retention indices on non-polar columns (e.g., DB-1) help distinguish stereoisomers. For example, trans-alkenes exhibit shorter retention times than cis isomers due to reduced polarity .
Q. How is the hydrogenation enthalpy (ΔrH°) of halogenated alkenes like (2E)-4-chloro-2-pentene measured?
- Methodology : Hydrogenation enthalpies are determined using solution-phase calorimetry. For example, hydrogenation of C6H12 to C6H14 in acetic acid yields ΔrH° ≈ -110 kJ/mol. Discrepancies (±4 kJ/mol) arise from solvent effects and isomer purity .
Advanced Research Questions
Q. How do density-functional theory (DFT) calculations compare with experimental data for predicting isomer stability in (2E)-4-chloro-2-pentene?
- Methodology : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties. For 2-pentene isomers, DFT-derived isomerization energies (ΔrH° ≈ -4.90 kJ/mol for trans→cis) align with equilibrium measurements (gas phase, 250–823 K). Discrepancies <0.63 kJ/mol highlight the role of electron correlation in halogenated systems .
Q. What experimental strategies resolve contradictions in reported thermodynamic data for halogenated alkenes?
- Methodology :
- Cross-Validation : Compare calorimetric data (e.g., ΔvapH° from static vs. dynamic methods) to identify systematic errors .
- Isomer Purity Control : Use GC-MS to ensure stereochemical homogeneity, as impurities (e.g., cis contaminants in trans samples) skew results .
- Benchmarking : Validate computational models (DFT, CCSD(T)) against high-precision experimental values (e.g., NIST’s gas-phase ion energetics) .
Q. How does stereochemistry influence the reactivity of (2E)-4-chloro-2-pentene in elimination or substitution reactions?
- Methodology :
- Kinetic Studies : Monitor reaction rates (e.g., dehydrohalogenation) using NMR or GC. Trans isomers often exhibit faster elimination due to favorable anti-periplanar geometry .
- Computational Modeling : Transition-state analysis (e.g., at the B3LYP/6-311++G(d,p) level) predicts activation barriers. For 2-pentene derivatives, E2 pathways dominate over SN2 in polar aprotic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
